N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide
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Overview
Description
N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C24H22ClF2N3O4S and its molecular weight is 521.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Properties
Benzamide derivatives, particularly those involving piperazine moieties, have been extensively studied for their pharmacological properties. For instance, derivatives have been synthesized and evaluated for effects on gastrointestinal motility, acting as selective serotonin 4 (5-HT4) receptor agonists. These compounds have shown promise as novel prokinetics with reduced side effects due to minimized binding affinity to 5-HT3 and dopamine D2 receptors, indicating potential for comprehensive gastrointestinal tract treatment (Sonda et al., 2004).
Potential Antipsychotic Applications
2-Phenylpyrroles, as conformationally restricted benzamide analogues, have maintained dopamine antagonistic activity, suggesting potential as antipsychotics. The modifications leading to increased activity due to higher affinity for D-2 receptors and enhanced oral absorption present a new class of sodium-independent dopamine D-2 antagonists, which could be particularly useful as potential antipsychotics with a low propensity to induce acute extrapyramidal side effects (van Wijngaarden et al., 1987).
Neuroimaging and Receptor Binding Studies
Benzamide derivatives have also been explored for their utility in neuroimaging, specifically in positron emission tomography (PET) studies for the quantification of receptor densities in conditions like Alzheimer's disease. For example, a selective serotonin 1A (5-HT(1A)) molecular imaging probe was used for the quantification of 5-HT(1A) receptor densities, demonstrating decreased receptor densities in Alzheimer's patients. Such compounds offer valuable insights into the pathophysiology of neurodegenerative diseases and the potential for monitoring therapeutic interventions (Kepe et al., 2006).
Mechanism of Action
Target of Action
The primary target of N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide is histone deacetylases, in particular HDAC8 . Histone deacetylases are enzymes that regulate epigenetics by removal of acetyl groups from the lysine residues of proteins, including histones .
Mode of Action
This compound: acts as an inhibitor of histone deacetylases, specifically HDAC8 . By inhibiting HDAC8, the compound prevents the removal of acetyl groups from the lysine residues of proteins, thereby affecting the regulation of gene expression .
Biochemical Pathways
The inhibition of histone deacetylases by This compound affects various biochemical pathways. These pathways are associated with different disease states, including cancer, neurodegeneration, inflammation, and autoimmune, infectious, metabolic, hematologic, and cardiovascular dysfunctions .
Result of Action
The molecular and cellular effects of This compound ’s action involve the restoration of responsiveness to immunotherapy, in particular immune checkpoint inhibitors or anti-cancer vaccines, or to anti-angiogenesis treatment .
Biochemical Analysis
Biochemical Properties
N-(4-chloro-2-fluorophenyl)-2-fluoro-5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with histone deacetylases, particularly histone deacetylase 8, which is involved in the regulation of gene expression through the removal of acetyl groups from lysine residues on histone proteins . This interaction leads to changes in chromatin structure and gene expression, which can have various downstream effects on cellular processes.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of histone deacetylase 8 can lead to the activation of tumor suppressor genes and the suppression of oncogenes, thereby exerting anti-cancer effects . Additionally, it can affect cellular metabolism by altering the expression of genes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of histone deacetylase 8. This inhibition prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene transcription . The compound binds to the active site of histone deacetylase 8, blocking its enzymatic activity and resulting in changes in gene expression that can influence various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit histone deacetylase 8 without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the acetylation and deacetylation of histone proteins . This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s influence on these pathways can have significant implications for its therapeutic potential and side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported across cell membranes and distributed to various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement and localization within cells. These interactions can influence its accumulation and effectiveness in different tissues.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It is primarily found in the nucleus, where it interacts with histone deacetylase 8 and other nuclear proteins . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. This subcellular localization is essential for its function and therapeutic effects.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-fluoro-5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClF2N3O4S/c1-34-23-5-3-2-4-22(23)29-10-12-30(13-11-29)35(32,33)17-7-8-19(26)18(15-17)24(31)28-21-9-6-16(25)14-20(21)27/h2-9,14-15H,10-13H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXXUPPFBDYYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=C(C=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClF2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.